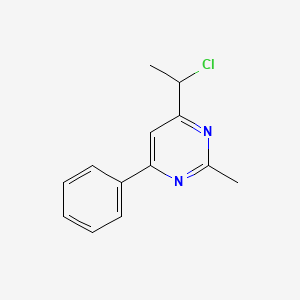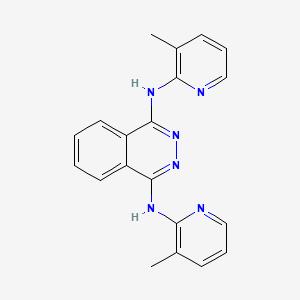
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine is a chemical compound known for its unique structure and properties It is composed of two 3-methylpyridin-2-yl groups attached to a phthalazine-1,4-diamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine typically involves the reaction of phthalazine-1,4-diamine with 3-methylpyridine derivatives under specific conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The temperature and pH of the reaction mixture are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which N1,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N′-diphenyl-N,N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine
- N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
- N,N′-bis(3-ethyl-phenyl)-ethane-1,2-diamine
Uniqueness
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine is unique due to its specific structural arrangement and the presence of 3-methylpyridin-2-yl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
85182-23-6 |
|---|---|
Formule moléculaire |
C20H18N6 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-N,4-N-bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine |
InChI |
InChI=1S/C20H18N6/c1-13-7-5-11-21-17(13)23-19-15-9-3-4-10-16(15)20(26-25-19)24-18-14(2)8-6-12-22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26) |
Clé InChI |
MVACHAYJGUBWJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)NC2=NN=C(C3=CC=CC=C32)NC4=C(C=CC=N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


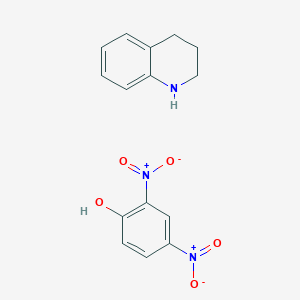
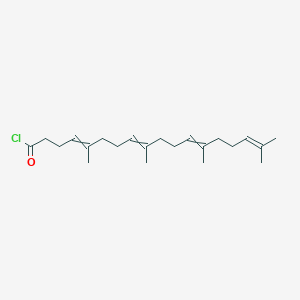

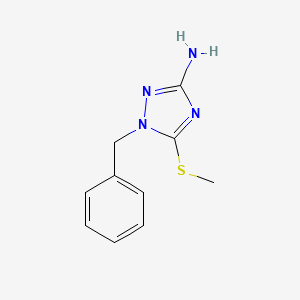
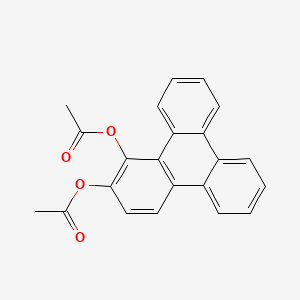

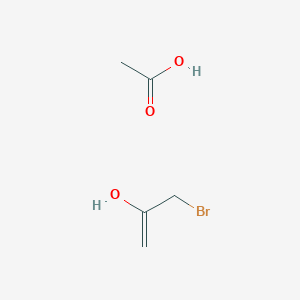
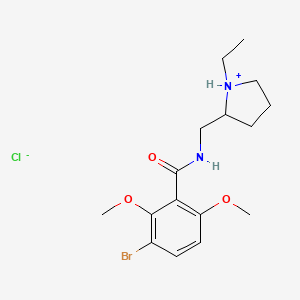
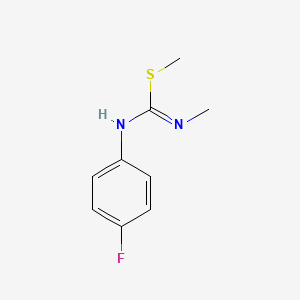
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
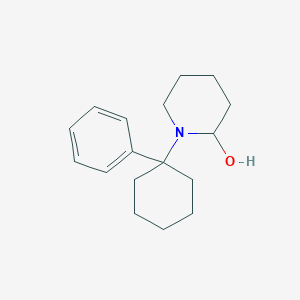
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
